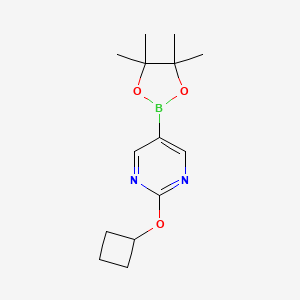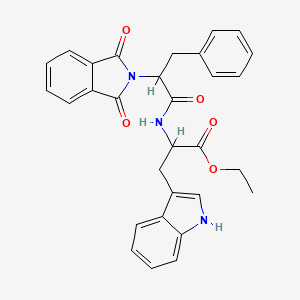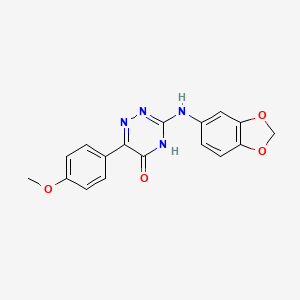
6-Chloro-4-hydroxypicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-hydroxypicolinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxypicolinaldehyde typically involves the chlorination of 4-hydroxypicolinaldehyde. One common method is the direct chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective substitution at the 6th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
6-Chloro-4-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF).
Major Products
Oxidation: 6-Chloro-4-hydroxypicolinic acid.
Reduction: 6-Chloro-4-hydroxy-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-4-hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives.
作用机制
The mechanism of action of 6-Chloro-4-hydroxypicolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The hydroxyl and chlorine substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
6-Hydroxypicolinaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
6-Chloro-5-hydroxypicolinaldehyde: Similar structure but with the hydroxyl group at the 5th position, leading to different chemical properties and reactivity.
Uniqueness
6-Chloro-4-hydroxypicolinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.
属性
IUPAC Name |
6-chloro-4-oxo-1H-pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDWVRIBKKHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)

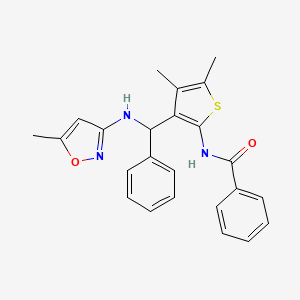

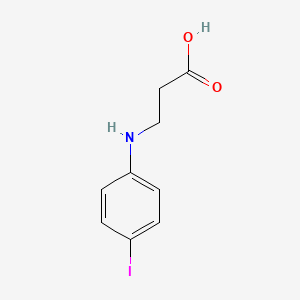
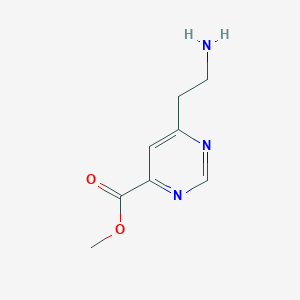
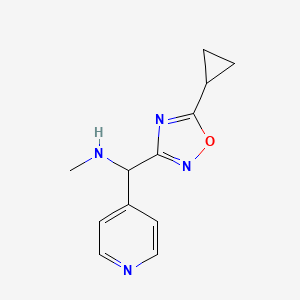
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
